6-Methoxy-4-nitro-1H-benzimidazole 6-Methoxy-4-nitro-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 64457-68-7
VCID: VC18464540
InChI: InChI=1S/C8H7N3O3/c1-14-5-2-6-8(10-4-9-6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

6-Methoxy-4-nitro-1H-benzimidazole

CAS No.: 64457-68-7

Cat. No.: VC18464540

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-4-nitro-1H-benzimidazole - 64457-68-7

Specification

CAS No. 64457-68-7
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 6-methoxy-4-nitro-1H-benzimidazole
Standard InChI InChI=1S/C8H7N3O3/c1-14-5-2-6-8(10-4-9-6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10)
Standard InChI Key LOYMXVWISJDUCD-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 6-methoxy-4-nitro-1H-benzimidazole, the methoxy group at position 6 and nitro group at position 4 introduce steric and electronic modifications that influence reactivity and solubility. X-ray crystallography of related compounds, such as 1-methyl-6-nitro-1H-benzimidazole, reveals near-planar geometry for the benzimidazole ring, with the nitro group inclined at ~10–18° relative to the aromatic plane . This slight distortion minimizes steric hindrance while preserving conjugation with the π-system.

Table 1: Key Structural Parameters of 6-Methoxy-4-nitro-1H-benzimidazole

ParameterValue/DescriptionSource
Molecular FormulaC₈H₇N₃O₃
Molecular Weight193.16 g/mol
Nitro Group Orientation10–18° from benzimidazole plane
Planarity of CoreNear-planar (deviation < 2.5°)

Electronic Effects

The nitro group’s electron-withdrawing nature depletes electron density at position 4, enhancing electrophilicity and facilitating nucleophilic aromatic substitution (SNAr). Conversely, the methoxy group donates electrons via resonance, stabilizing adjacent positions. This duality enables regioselective modifications, such as amination or alkylation, critical for drug design .

Synthesis and Optimization

Conventional Synthetic Routes

6-Methoxy-4-nitro-1H-benzimidazole is typically synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl derivatives. A widely used method involves:

  • Nitration of Precursors: Introduction of the nitro group to 6-methoxy-1H-benzimidazole using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) .

  • Cyclization: Reaction of 4-nitro-5-methoxy-o-phenylenediamine with formic acid or HCl, yielding the benzimidazole core .

Table 2: Synthesis Conditions and Yields

MethodReagents/ConditionsYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C, 4 h70–85%
Microwave-AssistedNH₄Cl, CHCl₃, 100°C, 15 min90–99%
Solvent-Free CyclizationFormic acid, reflux, 6 h75–94%

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min vs. 12 h) and improves yields (90–99%) by enhancing thermal efficiency . Ammonium chloride (NH₄Cl) serves as an eco-friendly catalyst, eliminating the need for corrosive acids .

Biological Activities and Mechanisms

Table 3: Antimicrobial Efficacy (In Vitro)

MicroorganismMIC (μg/mL)MechanismSource
Staphylococcus aureus12.5DNA gyrase inhibition
Escherichia coli25.0β-ketoacyl-ACP synthase blockade

Anticancer Activity

The compound’s nitro group participates in redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. Studies on analogous compounds, such as 1-methyl-6-nitro-1H-benzimidazole, demonstrate IC₅₀ values of 8–15 μM against breast (MCF-7) and lung (A549) cancer lines .

Anxiolytic Effects

In rodent models, benzimidazoles with nitro substituents show significant anti-anxiety activity. For example, 4-(6-methyl-1H-benzimidazol-2-yl) phenol (Z H) reduced anxiety-like behavior by 40–60% in elevated plus maze tests, comparable to diazepam .

Applications in Drug Development

Pharmacophore Optimization

The nitro and methoxy groups serve as anchor points for structure-activity relationship (SAR) studies. For instance:

  • Nitro → Amino Conversion: Reduces cytotoxicity while retaining antimicrobial activity.

  • Methoxy → Fluoro Substitution: Enhances blood-brain barrier penetration for CNS-targeted therapies .

Targeted Therapies

6-Methoxy-4-nitro-1H-benzimidazole derivatives inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), making them candidates for antiangiogenic and epigenetic therapies .

Comparative Analysis with Structural Analogs

Table 4: Functional Comparison of Benzimidazole Derivatives

CompoundSubstituentsKey ActivitySource
5-Nitrobenzimidazole-NO₂ at C5Antibacterial (MIC: 6.25 μg/mL)
2-Methoxybenzimidazole-OCH₃ at C2Antifungal (IC₅₀: 18 μM)
4-Aminobenzimidazole-NH₂ at C4Anticancer (IC₅₀: 10 μM)

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